Compound Description: This compound exhibits high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM. It also shows high selectivity over the D2 receptor (>10,000-fold), serotonin 5-HT1A receptor, and adrenergic α1 receptors [].
Relevance: This compound shares a very similar structure with 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide. The primary difference lies in the substitution on the phenyl ring attached to the piperazine moiety. While the target compound possesses a 4-methoxy substituent, this related compound has a 4-chloro substituent [].
Compound Description: WAY-100635 is a well-known 5-HT1A receptor antagonist [, , , , ]. It displays subnanomolar affinity for the 5-HT1A receptor [] and has been used as a lead compound for developing SPECT ligands targeting this receptor.
Relevance: WAY-100635 shares the core structure of an arylpiperazine moiety linked to an alkyl chain with a terminal amide group with 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide. The main differences are in the aryl group attached to the piperazine (2-methoxyphenyl vs. 4-methoxyphenyl), the nature of the alkyl chain, and the presence of a pyridinyl group on the amide nitrogen in WAY-100635 [].
Compound Description: This compound displays nanomolar affinity for the D4 dopamine receptor, with over 100-fold selectivity over D2, D3, 5-HT1A, 5-HT2A, 5-HT2C, and σ1 receptors []. It also exhibits favorable lipophilicity for brain penetration (logP = 2.37–2.55) []. This compound has been radiolabeled with carbon-11 for potential use in Positron Emission Tomography (PET) studies of D4 receptors.
Relevance: This compound is structurally analogous to 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide. Both compounds share a 3-methoxybenzamide moiety and a piperazine ring linked by a two-carbon ethyl chain. The key difference lies in the aryl group attached to the piperazine, with this compound featuring a 3-cyanopyridin-2-yl group compared to the 4-methoxyphenyl group in the target compound [].
Compound Description: WC-10 demonstrates high affinity and selectivity for the dopamine D3 receptor compared to the D2 receptor []. It has been radiolabeled with tritium for in vitro studies of D3 receptor binding.
Compound Description: ST 280 exhibits high affinity for the dopamine D3 receptor (Ki = 0.5 nM) and significant selectivity over the D2 receptor (153-fold) []. Its pharmacological profile makes it a promising candidate for in vitro and in vivo investigations of D3 receptor function.
Relevance: This compound exhibits structural similarities to 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, particularly in the 2-methoxyphenylpiperazine moiety linked to an alkyl chain with a terminal amide. Key distinctions include the presence of a cinnamoylamide group instead of a benzamide group, a longer butyl linker, and an iodo substituent on the cinnamoylamide moiety in ST 280 [].
Compound Description: This compound exhibits high affinity for the dopamine D3 receptor and displays good selectivity over the D2, D4, 5-HT1A, and α1 receptors []. It has been investigated as a potential PET ligand due to its affinity, lipophilicity, and the feasibility of labeling with carbon-11.
Relevance: This compound is closely related to 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide. Both compounds share the 3-methoxybenzamide portion and piperazine ring linked by an alkyl chain. The primary difference lies in the substituents on the phenyl ring attached to the piperazine and the length of the alkyl chain. This compound has a 2,3-dichlorophenyl group and a butyl linker, while the target compound has a 4-methoxyphenyl group and an ethyl linker [].
Compound Description: This compound shows high affinity for the dopamine D3 receptor and selectivity over D2, D4, 5-HT1A, and α1 receptors []. Due to its favorable affinity, lipophilicity, and potential for carbon-11 labeling, it has been proposed as a valuable candidate for PET studies.
Relevance: This compound is structurally analogous to 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, sharing the 3-methoxybenzamide group, the piperazine ring, and the butyl linker. The critical difference lies in the aryl group attached to the piperazine, with this compound featuring a 2,3-dimethylphenyl group in contrast to the 4-methoxyphenyl group in the target compound [].
Compound Description: This compound exhibits high affinity for the D3 receptor and demonstrates selectivity over the D2, D4, 5-HT1A, and α1 receptors []. Its affinity, lipophilicity, and potential for carbon-11 labeling make it a promising candidate for PET imaging.
Compound Description: ABO displays a high affinity for the human 5-HT7 receptor []. Radiolabeled with carbon-11 ([11C]ABO) through O-methylation, it shows promising results as a potential PET ligand for imaging 5-HT7 receptors in the brain, exhibiting selective uptake in 5-HT7-rich regions such as the hippocampus and cerebral cortex in rats [].
Relevance: ABO shares a core structure with 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, featuring a 2-methoxyphenylpiperazine moiety linked to a butyl chain. The key difference lies in the terminal group, with ABO having a benzoxazol-2(3H)-one moiety compared to the 3-methoxybenzamide in the target compound [].
Compound Description: This compound displays potent and selective binding to the 5-HT1A receptor (Ki = 0.028 nM) with significant selectivity over D2 and α1 receptors []. It acts as either a full or partial agonist at the 5-HT1A receptor, stimulating G-protein activation [].
Relevance: Although structurally distinct from 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide, trans-8a is considered a conformationally constrained analog of 4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]-1-(2-pyridinyl)piperazine (1a), a compound that shares the core arylpiperazine structure with the target compound. The conformational constraint in trans-8a arises from the cyclohexyl ring, which forces a specific spatial arrangement of the arylpiperazine moiety [].
Compound Description: This category represents a series of compounds that vary in the length and composition of the alkyl chain (alkyl spacer) and the type of arylcarboxamide moiety [].
Relevance: This group of compounds represents a broader structural class encompassing 3-methoxy-N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzamide. All members of this category share the common feature of a 2-methoxyphenylpiperazine ring linked to an arylcarboxamide group via an alkyl chain. Variations in the alkyl spacer length, the presence or absence of substituents on the spacer, and modifications to the arylcarboxamide ring system lead to diverse pharmacological profiles within this category, affecting affinity and selectivity for dopamine D2 and D3 receptors [].
Compound Description: WC 44 acts as a full D3 dopamine receptor agonist []. It effectively delays the onset and reduces the frequency and total number of head twitches induced by the hallucinogenic drug 2,5-dimethoxy-4-iodoamphetamine (DOI) in mice []. This effect is attributed to WC 44's ability to modulate corticostriatal activity, particularly by increasing correlated firing between neurons in the motor cortex and dorsal striatum [].
Compound Description: WW-III-55 functions as a partial D3 dopamine receptor agonist []. Like the full agonist WC 44, it demonstrates efficacy in mitigating DOI-induced head twitches in mice, suggesting its potential in addressing involuntary movements associated with certain neurological and psychiatric disorders [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.